molecular formula C20H23N3O3 B4871188 N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA

Cat. No.: B4871188
M. Wt: 353.4 g/mol
InChI Key: DVSYBOYPFGITEO-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA is a synthetic organic compound that features a benzodioxole moiety and a piperidine-linked phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperidine Group: The piperidine moiety is introduced via a nucleophilic substitution reaction with a suitable halogenated precursor.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzodioxole and piperidine moieties can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and piperidine moieties could play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(METHYLPHENYL)UREA: This compound has a similar structure but lacks the piperidine moiety.

    N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(ETHYLPHENYL)UREA: Similar to the above, but with an ethyl group instead of a methyl group.

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA is unique due to the presence of both the benzodioxole and piperidine moieties, which may confer distinct chemical and biological properties. This combination of functional groups could result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(22-17-8-9-18-19(12-17)26-14-25-18)21-16-6-4-15(5-7-16)13-23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSYBOYPFGITEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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